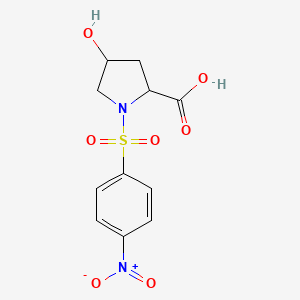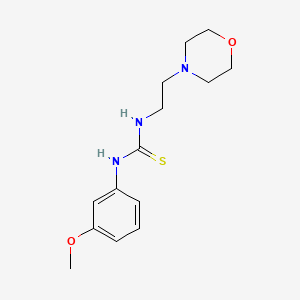
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized and studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Thiourea derivatives, including those with methoxyphenyl and morpholinoethyl groups, have been synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These compounds often show interesting molecular structures with potential for further chemical modification and application in various fields (Mushtaque et al., 2016).
Molecular Docking and Biological Activity
- Studies have explored the biological activities of thiourea derivatives through molecular docking, DNA binding, cytotoxicity assays, and DFT studies. These investigations aim to assess the potential of these compounds in medicinal applications, including their interaction with biological molecules and cells (Mushtaque et al., 2016).
Material Science and Dye-Sensitized Solar Cells
- Thiourea derivatives have also been applied in material science, notably in the construction of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation into DSSCs can enhance the solar-to-electric conversion efficiency, demonstrating the potential of thiourea derivatives in renewable energy technologies (P. Karthika et al., 2019).
Antibacterial Activity
- Some thiourea derivatives have been synthesized and tested for antibacterial activity against various microorganisms. These compounds show promise as antibacterial agents, with significant activity reported against strains such as Staphylococcus aureus, Escherichia coli, and others (Osarodion Peter Osarumwense, 2022).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-18-13-4-2-3-12(11-13)16-14(20)15-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10H2,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYJAKTYUADPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2641431.png)
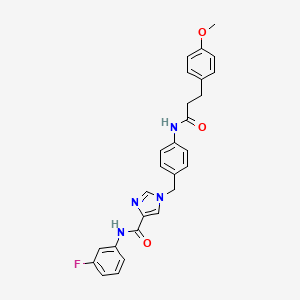
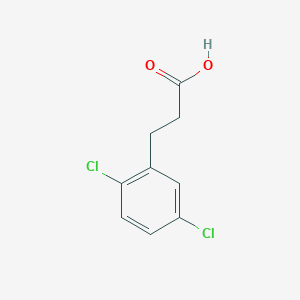
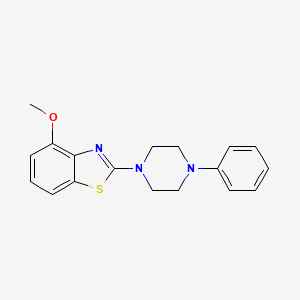
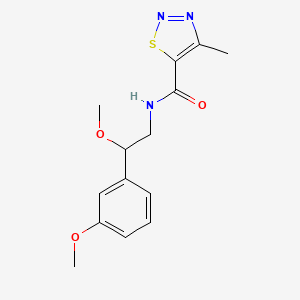
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641441.png)
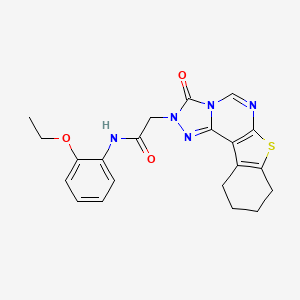
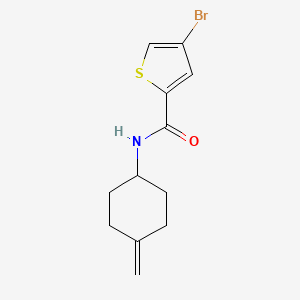
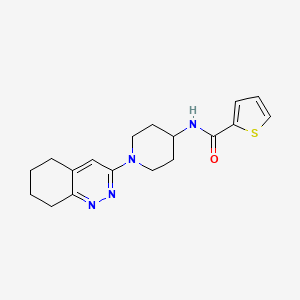
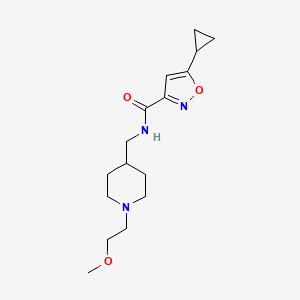
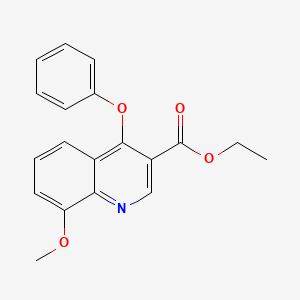
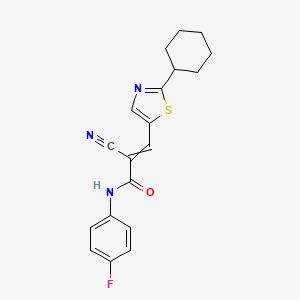
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2641451.png)
